5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one
Description
The compound 5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one is a heterocyclic molecule featuring a pyridinone core substituted with a 3,4-dimethoxyphenyl-containing 1,2,4-oxadiazole ring and a 3-fluorobenzyl group. The 1,2,4-oxadiazole moiety is known for its metabolic stability and ability to act as a bioisostere for ester or amide groups, while the 3,4-dimethoxyphenyl substituent may enhance lipophilicity and π-π stacking interactions in biological targets . The 3-fluorobenzyl group contributes electron-withdrawing effects and may improve pharmacokinetic properties by modulating solubility and membrane permeability. This compound is likely part of a structure-activity relationship (SAR) study targeting enzymes or receptors where such structural motifs are pharmacologically relevant.
Properties
IUPAC Name |
5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4/c1-28-18-8-6-15(11-19(18)29-2)21-24-22(30-25-21)16-7-9-20(27)26(13-16)12-14-4-3-5-17(23)10-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJULZOBKKONOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)pyridin-2(1H)-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Anticancer Activity : The oxadiazole scaffold has shown significant anticancer properties. Research indicates that derivatives like this compound can inhibit various enzymes and proteins involved in cancer cell proliferation, including:
- Antimicrobial Properties : Compounds containing the oxadiazole moiety have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria. Specific derivatives have been reported to exhibit potent antibacterial effects comparable to standard antibiotics .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Substitution Patterns : The presence of methoxy groups on the phenyl ring enhances lipophilicity and biological activity.
- Fluorine Substitution : The introduction of fluorine in the benzyl group can improve binding affinity to biological targets due to its electronegativity and size .
Anticancer Studies
A recent study evaluated several oxadiazole derivatives for their cytotoxic effects against different cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating its potential as an anticancer agent .
Antimicrobial Evaluation
In vitro studies have shown that this compound possesses antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating superior efficacy .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and inferred properties of the target compound and its analogs:
Substituent Effects on Pharmacological Properties
- Oxadiazole Substituents: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may stabilize charge-transfer interactions in hydrophobic binding pockets. The 4-pyridinyl substituent in the third compound introduces a basic nitrogen, which could enhance aqueous solubility and hydrogen-bonding capacity compared to aryl groups .
Benzyl Group Modifications :
- The 3-fluorobenzyl group in the target compound balances lipophilicity and polarity, whereas the 3-bromobenzyl analog (higher molecular weight, halogen size) may sterically hinder target engagement or increase toxicity risks .
- The 2-trifluoromethylbenzyl group in the pyridinyl-containing compound adds steric bulk and electronegativity, possibly improving selectivity for targets requiring strong dipole interactions .
Q & A
What are the validated synthetic routes for constructing the 1,2,4-oxadiazole moiety in this compound?
Methodological Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example:
- React 3,4-dimethoxybenzamidoxime with a carboxylic acid derivative (e.g., activated ester or acyl chloride) under basic conditions.
- Use coupling agents like EDCI/HOBt to facilitate cyclization at 80–100°C in DMF or THF.
- Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Considerations:
- Substituent electronic effects (e.g., electron-donating methoxy groups) may require extended reaction times.
- Alternative routes include microwave-assisted synthesis for improved yields .
How can structural ambiguities in the pyridin-2(1H)-one and oxadiazole regions be resolved experimentally?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to confirm bond angles/planarity of the oxadiazole and pyridinone rings. For example, highlights SHELX’s robustness in resolving steric clashes in heterocyclic systems .
- Advanced NMR : Employ HSQC and HMBC to assign coupling between the fluorobenzyl group and pyridinone ring. NMR can clarify fluorine’s electronic environment .
What experimental design principles apply to optimizing the fluorobenzyl substitution’s regioselectivity?
Methodological Answer:
- Use split-plot factorial design (as in ) to test variables:
- Factors : Temperature (80–120°C), solvent polarity (DMF vs. DCM), and catalyst (e.g., KCO vs. CsCO).
- Response variables : Yield, regioselectivity (HPLC purity).
- Analyze via ANOVA to identify significant factors. For instance, ’s split-plot approach resolved interactions between trellis systems and rootstocks, adaptable to chemical synthesis .
How can computational modeling predict the compound’s reactivity in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole’s electron-deficient nature may drive interactions with biological nucleophiles .
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Parameterize the fluorobenzyl group’s hydrophobic interactions .
How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled?
Methodological Answer:
- Case Example : If NMR suggests axial chirality in the pyridinone ring but X-ray shows planarity:
- Perform variable-temperature NMR to assess dynamic effects.
- Validate via NOESY (nuclear Overhauser effects) to detect spatial proximity between fluorobenzyl protons and pyridinone .
- Reference ’s use of SHELX to resolve crystallographic ambiguities in heterocycles .
What analytical strategies are critical for confirming the absence of regioisomeric byproducts?
Methodological Answer:
- LC-HRMS : Use a C18 column (ACN/water + 0.1% formic acid) to separate regioisomers. Compare experimental vs. theoretical m/z values (e.g., [M+H] with ≤2 ppm error).
- 2D NMR : Correlate HMBC to confirm connectivity between oxadiazole and dimethoxyphenyl groups .
How can the compound’s stability under physiological conditions be systematically evaluated?
Methodological Answer:
- Accelerated stability studies :
- Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C.
- Sample at 0, 24, 48, and 72 hours; analyze via HPLC for degradation products.
- LC-MS/MS : Identify hydrolytic cleavage products (e.g., pyridinone or oxadiazole ring opening) .
What strategies identify potential biochemical targets for this compound?
Methodological Answer:
- Phylogenetic profiling : Compare structural motifs (e.g., oxadiazole) to known inhibitors in databases like ChEMBL.
- SPR (Surface Plasmon Resonance) : Screen against kinase panels to quantify binding affinity (KD). Reference ’s ecological risk framework, adapted to molecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
